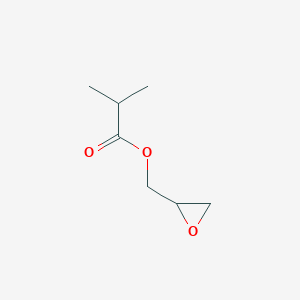![molecular formula C22H22N4OS B14152777 5-[2-(4-butoxyphenyl)quinolin-4-yl]-4-methyl-4H-1,2,4-triazole-3-thiol CAS No. 588687-54-1](/img/structure/B14152777.png)
5-[2-(4-butoxyphenyl)quinolin-4-yl]-4-methyl-4H-1,2,4-triazole-3-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[2-(4-butoxyphenyl)quinolin-4-yl]-4-methyl-4H-1,2,4-triazole-3-thiol is a complex organic compound that belongs to the class of quinoline derivatives This compound is characterized by its unique structure, which includes a quinoline ring, a triazole ring, and a butoxyphenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-[2-(4-butoxyphenyl)quinolin-4-yl]-4-methyl-4H-1,2,4-triazole-3-thiol typically involves multi-step reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Ring: The quinoline ring can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.
Introduction of the Butoxyphenyl Group: The butoxyphenyl group can be introduced via a Friedel-Crafts alkylation reaction, where butyl chloride reacts with phenol in the presence of a Lewis acid catalyst such as aluminum chloride.
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate dicarbonyl compound.
Final Coupling Reaction: The final step involves coupling the quinoline and triazole intermediates under suitable conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
5-[2-(4-butoxyphenyl)quinolin-4-yl]-4-methyl-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the quinoline ring.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups on the quinoline or triazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically performed in acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; usually carried out in anhydrous solvents.
Substitution: Amines, thiols; reactions often conducted in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted quinoline or triazole derivatives.
Wissenschaftliche Forschungsanwendungen
5-[2-(4-butoxyphenyl)quinolin-4-yl]-4-methyl-4H-1,2,4-triazole-3-thiol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of infectious diseases and cancer.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.
Wirkmechanismus
The mechanism of action of 5-[2-(4-butoxyphenyl)quinolin-4-yl]-4-methyl-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes, receptors, or DNA, thereby modulating their activity.
Pathways Involved: It may interfere with cellular processes such as DNA replication, protein synthesis, or signal transduction pathways, leading to its biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinoline Derivatives: Compounds such as chloroquine and quinine, which are known for their antimalarial properties.
Triazole Derivatives: Compounds like fluconazole and itraconazole, which are used as antifungal agents.
Uniqueness
5-[2-(4-butoxyphenyl)quinolin-4-yl]-4-methyl-4H-1,2,4-triazole-3-thiol is unique due to its combined structural features of quinoline and triazole rings, along with the butoxyphenyl group
Eigenschaften
CAS-Nummer |
588687-54-1 |
|---|---|
Molekularformel |
C22H22N4OS |
Molekulargewicht |
390.5 g/mol |
IUPAC-Name |
3-[2-(4-butoxyphenyl)quinolin-4-yl]-4-methyl-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C22H22N4OS/c1-3-4-13-27-16-11-9-15(10-12-16)20-14-18(21-24-25-22(28)26(21)2)17-7-5-6-8-19(17)23-20/h5-12,14H,3-4,13H2,1-2H3,(H,25,28) |
InChI-Schlüssel |
HDIALTWRNLRPMZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C4=NNC(=S)N4C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-isopropoxy-5-methyl-3-(1-oxo-1-phenylpropan-2-yl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B14152711.png)
![1-{2'-[4-(difluoromethoxy)phenyl]-7'-methoxy-1',10b'-dihydro-1H-spiro[piperidine-4,5'-pyrazolo[1,5-c][1,3]benzoxazin]-1-yl}ethanone](/img/structure/B14152713.png)
![2-[5-[[4-(4-Chloro-2-thiazolyl)-1-piperazinyl]sulfonyl]-2-methylphenyl]acetic acid](/img/structure/B14152716.png)



![2-[[4-Amino-6-(cyclohexylamino)-5-nitropyrimidin-2-yl]amino]ethanol](/img/structure/B14152747.png)
![N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)butyramide](/img/structure/B14152748.png)


![2-[(4-methylphenyl)amino]-N'-[(E)-(1-methyl-1H-pyrrol-2-yl)methylidene]acetohydrazide (non-preferred name)](/img/structure/B14152770.png)
![N-[3-(3,3-dimethyloxan-4-yl)-3-phenylpropyl]-3-(furan-2-yl)-3-(4-methylphenyl)propanamide](/img/structure/B14152775.png)
![4-[(2-methyl-5-phenyl-1H-pyrrol-1-yl)methyl]benzoic acid](/img/structure/B14152780.png)
